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Compound of Interest

Compound Name: Iopamidol ep impurity F

CAS No.: 1869069-71-5

Cat. No.: B602066 Get Quote

Executive Summary
In the synthesis of Iopamidol, a non-ionic iodinated contrast medium, the control of related

substances is paramount for patient safety due to the high dosages administered (often

exceeding 100g per procedure). Iopamidol EP Impurity F (CAS 1869069-71-5) represents a

specific challenge: it is a solvent-derived process impurity arising from the interaction between

the reactive drug intermediate and degradation products of the reaction solvent, typically

-dimethylacetamide (DMAc). This guide outlines the chemical identity, formation mechanism,
and validated analytical strategies for the detection and quantification of Impurity F.

Part 1: Chemical Identity and Structural Insight
Impurity F is structurally characterized by the substitution of one of the hydrophilic serinol side

chains with a lipophilic dimethylamine moiety. This structural change significantly alters the

molecule's polarity and solubility profile compared to the parent API.
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Attribute Specification

Common Name Iopamidol EP Impurity F

CAS Number 1869069-71-5

Chemical Name

-(1,3-dihydroxypropan-2-yl)-5-[(2S)-2-

hydroxypropanamido]-2,4,6-triiodo-

-dimethylbenzene-1,3-dicarboxamide

Molecular Formula

Molecular Weight 731.06 g/mol

Structural Alert

Presence of

-dimethylamide group (replacing the serinol

amide).[1][2]

Pharmacopoeial Status
Specified Impurity in European Pharmacopoeia

(EP) Monograph 1115.

Structural Significance
Iopamidol is designed to be highly hydrophilic to minimize neurotoxicity. Impurity F, having lost

one bis(hydroxymethyl) group in favor of a hydrophobic dimethyl group, possesses a higher

logP. This difference is the basis for its separation in reversed-phase chromatography (eluting

after Iopamidol).

Part 2: Formation Mechanism (The Solvent-
Participation Pathway)
The formation of Impurity F is a classic example of a solvent-participating side reaction. The

synthesis of Iopamidol typically involves the reaction of 5-amino-2,4,6-triiodoisophthalyl

dichloride (or a similar activated intermediate) with serinol (2-amino-1,3-propanediol) in a

dipolar aprotic solvent like

-Dimethylacetamide (DMAc).
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The Mechanism[5][6][7]
Solvent Degradation: Under elevated temperatures or acidic/basic conditions, the solvent

DMAc can hydrolyze to release Dimethylamine (DMA) and Acetic Acid.

Competitive Amidation: The reactive acid chloride intermediate (intended to react with

Serinol) reacts instead with the free Dimethylamine contaminant.

Result: Formation of the

-dimethylamide bond at one of the carbonyl positions, yielding Impurity F.[1]

Visualization of the Pathway
The following diagram illustrates the competitive reaction pathway leading to Impurity F.
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Caption: Competitive amidation pathway where solvent-derived dimethylamine intercepts the

intermediate to form Impurity F.

Part 3: Analytical Strategy & Control
Detecting Impurity F requires a robust HPLC method capable of resolving the lipophilic impurity

from the hydrophilic parent peak.
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High-Performance Liquid Chromatography (HPLC)
Protocol
This protocol is aligned with EP Monograph 1115 principles but optimized for specific resolution

of hydrophobic impurities.

Column: End-capped Octadecylsilyl silica gel (C18),

mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

Mobile Phase A: Water (Milli-Q grade).

Mobile Phase B: Methanol (HPLC Grade) or Acetonitrile.

Note: Methanol is preferred for selectivity of iodinated compounds.

Flow Rate: 1.0 - 1.5 mL/min.

Detection: UV at 240 nm (Absorption maximum for the triiodobenzene core).

Temperature: 35°C.[3]

Gradient Profile (Indicative)
Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Event

0 98 2 Equilibration

5 98 2 Iopamidol Elution

25 80 20
Hydrophobic

Impurities

40 20 80 Wash

45 98 2 Re-equilibration

Elution Logic: Due to the

-dimethyl substitution, Impurity F is less polar than Iopamidol. Consequently, it will exhibit a
Relative Retention Time (RRT) > 1.0, typically eluting in the gradient ramp after the main peak.
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Analytical Workflow Decision Tree
The following workflow ensures valid identification and quantification.
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Caption: Validated workflow for the identification and quantification of Impurity F in Iopamidol

drug substance.
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Part 4: Control Strategy (Process Engineering)
To maintain Impurity F below the pharmacopoeial limit (typically NMT 0.10% or 0.05%

depending on the specific monograph version), the root cause—dimethylamine presence—

must be mitigated.

Solvent Quality: Use fresh, high-purity DMAc with low free amine content.

Temperature Control: Avoid prolonged heating of the reaction mixture containing DMAc,

which accelerates hydrolysis to dimethylamine.

Scavenging: In some protocols, a resin scavenger or an acid wash step is employed to

remove volatile amines before the critical coupling step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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